molecular formula C9H13NO2 B1581359 l-Tyrosinol CAS No. 5034-68-4

l-Tyrosinol

Cat. No.: B1581359
CAS No.: 5034-68-4
M. Wt: 167.2 g/mol
InChI Key: DBLDQZASZZMNSL-QMMMGPOBSA-N
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Description

l-Tyrosinol: is an organic compound with the chemical formula HOC₆H₄CH₂CH(NH₂)CH₂OH . It is a chiral molecule, meaning it has two enantiomers: this compound and d-tyrosinol. This compound is a derivative of the amino acid tyrosine and is classified as a 1,2-ethanolamine as well as a phenethylamine . This compound is a colorless or white solid that is produced by the reduction of tyrosine .

Preparation Methods

Synthetic Routes and Reaction Conditions: l-Tyrosinol is typically synthesized by the reduction of the amino acid tyrosine. One common method involves the use of borane dimethylsulfide as the reducing agent . The reaction proceeds under mild conditions and yields this compound as a chiral product.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the reduction of tyrosine using chemical or enzymatic methods. Enzymatic catalysis offers a promising and efficient approach due to its elevated specificity, diversity, and atom economy .

Chemical Reactions Analysis

Types of Reactions: l-Tyrosinol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The compound can be further reduced to form simpler alcohols.

    Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Aldehydes and ketones.

    Reduction: Simpler alcohols.

    Substitution: Various substituted derivatives of this compound.

Scientific Research Applications

l-Tyrosinol has several applications in scientific research, including:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its role in enzymatic reactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of l-tyrosinol involves its interaction with various molecular targets and pathways. As a derivative of tyrosine, it can participate in enzymatic reactions that modify its structure and function. For example, this compound can be converted to other biologically active compounds through enzymatic catalysis . The specific pathways and molecular targets depend on the context of its use in biological systems.

Comparison with Similar Compounds

    Tyrosol: HOC₆H₄CH₂CH₂OH

    Tyrosine: HOC₆H₄CH₂CH(NH₂)COOH

    Phenethylamine: C₆H₅CH₂CH₂NH₂

Comparison: l-Tyrosinol is unique due to its chiral nature and the presence of both hydroxyl and amino groups on the same carbon chain. This structural feature allows it to participate in a wide range of chemical reactions and makes it a versatile compound in synthetic chemistry .

Properties

IUPAC Name

4-[(2S)-2-amino-3-hydroxypropyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c10-8(6-11)5-7-1-3-9(12)4-2-7/h1-4,8,11-12H,5-6,10H2/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBLDQZASZZMNSL-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10198381
Record name Tyrosinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10198381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5034-68-4
Record name Tyrosinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005034684
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tyrosinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10198381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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